molecular formula C19H22FN3O2S2 B2634550 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 941980-55-8

2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2634550
CAS No.: 941980-55-8
M. Wt: 407.52
InChI Key: MWHJGIREMXLYRO-UHFFFAOYSA-N
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Description

2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the azepane moiety: This step involves the reaction of the thiazole intermediate with an azepane derivative, often through nucleophilic substitution.

    Acylation: The final step involves the acylation of the thiazole-azepane intermediate with 4-fluorophenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening methods to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The thiazole ring and the fluorophenyl group are often key to its activity, allowing it to bind to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole-4-carboxamide or thiazole-2-amine.

    Azepane derivatives: Compounds such as azepane-1-carboxamide.

    Fluorophenyl derivatives: Compounds like 4-fluorophenylacetic acid or 4-fluorophenylalanine.

Uniqueness

2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is unique due to the combination of the thiazole ring, azepane moiety, and fluorophenyl group, which together confer specific chemical and biological properties that are not found in other compounds.

Properties

IUPAC Name

2-[[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S2/c20-14-5-7-15(8-6-14)21-17(24)13-27-19-22-16(12-26-19)11-18(25)23-9-3-1-2-4-10-23/h5-8,12H,1-4,9-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHJGIREMXLYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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